4-Nitrophenyl-alpha-D-maltohexaoside

Descripción general

Descripción

4-Nitrophenyl-alpha-D-maltohexaoside is a chromogenic substrate used primarily to determine the activity of alpha-amylase enzymes. It is a derivative of maltohexaose, a glucose polymer, with a 4-nitrophenyl group attached to the non-reducing end. This compound is significant in biochemical assays due to its ability to produce a yellow product upon enzymatic cleavage, which can be measured spectrophotometrically .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-alpha-D-maltohexaoside typically involves the glycosylation of maltohexaose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The process involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is then subjected to rigorous quality control measures to ensure its suitability for biochemical assays .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl-alpha-D-maltohexaoside primarily undergoes enzymatic hydrolysis. The alpha-amylase enzyme cleaves the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. This reaction is specific and does not involve oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound requires alpha-amylase under optimal pH and temperature conditions. The reaction is typically carried out in a buffered solution to maintain the enzyme’s activity and stability .

Major Products Formed

The major products formed from the enzymatic hydrolysis of this compound are 4-nitrophenol and maltohexaose fragments. The release of 4-nitrophenol, which is yellow, allows for spectrophotometric measurement at 405 nm .

Aplicaciones Científicas De Investigación

Enzyme Substrate in Glycosidase Assays

4-Nitrophenyl-alpha-D-maltohexaoside serves as an important substrate for glycosidases, particularly alpha-amylase. The hydrolysis of this compound by alpha-amylase results in the release of free 4-nitrophenol, which can be quantitatively measured spectrophotometrically at 405 nm. This property allows researchers to study enzyme kinetics and mechanisms involved in carbohydrate metabolism.

Case Study: Alpha-Amylase Activity Measurement

- Objective: To evaluate the effect of different inhibitors on alpha-amylase activity.

- Method: Using varying concentrations of this compound as a substrate, researchers measured the rate of hydrolysis in the presence of known inhibitors.

- Results: The absorbance increase correlated with enzyme activity, demonstrating the compound's effectiveness in enzyme assays.

Biochemical Assays for Enzyme Activity

The compound is extensively used in biochemical assays to measure enzyme activities across various biological samples. It provides a sensitive and specific method for quantifying enzyme function, making it essential in both academic and pharmaceutical research.

Data Table: Enzyme Activity Measurement Using this compound

| Enzyme Type | Assay Conditions | Measurement Method | Result Interpretation |

|---|---|---|---|

| Alpha-Amylase | pH 6.9, 37°C | Spectrophotometry at 405 nm | Increase in absorbance indicates enzyme activity |

| Glucosidases | Varying pH levels | Fluorescence detection | Higher fluorescence correlates with substrate cleavage |

Drug Development

In pharmaceutical research, this compound is utilized to develop glycosidase inhibitors. These inhibitors can potentially lead to new treatments for diseases associated with carbohydrate metabolism, such as diabetes and certain genetic disorders.

Case Study: Development of Glycosidase Inhibitors

- Objective: To identify potential inhibitors that can modulate alpha-amylase activity.

- Method: Screening various compounds against alpha-amylase using this compound as a substrate.

- Results: Several compounds showed significant inhibitory effects, indicating potential therapeutic applications.

Analytical Chemistry Applications

This compound is also employed in analytical techniques such as chromatography for separating and identifying complex carbohydrate mixtures. Its ability to provide clear spectroscopic signals enhances its utility in analytical chemistry.

Data Table: Chromatographic Analysis Using this compound

| Technique | Application | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of glycosides from plant extracts | Effective separation achieved with minimal interference |

| Thin-Layer Chromatography (TLC) | Identification of sugar derivatives | Clear visualization of spots corresponding to different sugars |

Food Industry Applications

In the food industry, this compound is used to study carbohydrate digestion and absorption. This research helps improve nutritional formulations and digestive health products.

Case Study: Carbohydrate Digestion Studies

- Objective: To assess the digestibility of carbohydrates in various food products.

- Method: Measuring the hydrolysis of this compound by digestive enzymes.

- Results: Insights into how different food formulations affect carbohydrate metabolism were obtained.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl-alpha-D-maltohexaoside involves its cleavage by alpha-amylase. The enzyme binds to the substrate and hydrolyzes the glycosidic bond, releasing 4-nitrophenol and maltohexaose fragments. The 4-nitrophenol released can be quantitatively measured due to its yellow color, providing a direct indication of enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl-alpha-D-maltoside

- 4-Nitrophenyl-alpha-D-glucopyranoside

- 4-Nitrophenyl-alpha-L-fucopyranoside

- 4-Nitrophenyl-alpha-D-maltopentaoside

Uniqueness

4-Nitrophenyl-alpha-D-maltohexaoside is unique due to its specific structure, which allows it to serve as a substrate for alpha-amylase, producing a measurable yellow product. This specificity and the ease of measurement make it a valuable tool in biochemical assays compared to other similar compounds .

Actividad Biológica

4-Nitrophenyl-alpha-D-maltohexaoside (PNP-α-D-maltohexaoside) is a synthetic chromogenic substrate primarily utilized in biochemical assays to study enzyme activity, particularly that of alpha-amylase. This compound plays a significant role in carbohydrate metabolism by facilitating the hydrolysis of glycosidic bonds, resulting in the release of 4-nitrophenol, which can be quantitatively measured due to its colorimetric properties.

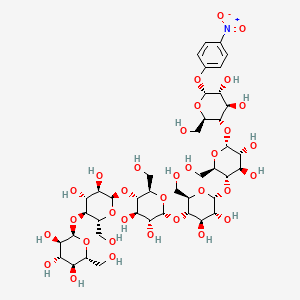

Chemical Structure and Properties

PNP-α-D-maltohexaoside consists of a nitrophenyl group attached to a maltohexaoside, which is a hexasaccharide made up of six glucose units linked by alpha-1,4 glycosidic bonds. Its molecular formula is C₁₁H₁₃₁N₃O₁₁, with a molecular weight of approximately 1111.95 g/mol. The presence of the nitrophenyl group allows for colorimetric detection at a wavelength of around 405 nm when the substrate is cleaved by alpha-amylase .

The biological activity of PNP-α-D-maltohexaoside is primarily characterized by its interaction with alpha-amylase. The enzyme recognizes the specific alpha glycosidic bond within the substrate and hydrolyzes it, releasing glucose and 4-nitrophenol. The reaction can be summarized as follows:

This process is essential for determining enzymatic activity in various biological samples, including saliva and pancreatic secretions .

Applications in Research

PNP-α-D-maltohexaoside has diverse applications in scientific research:

- Enzyme Activity Measurement : It is predominantly used to measure alpha-amylase activity in clinical diagnostics and research settings.

- Carbohydrate Metabolism Studies : Researchers utilize this substrate to investigate carbohydrate digestion processes and the effects of various inhibitors or activators on enzyme kinetics.

- Gene Expression Regulation : Studies indicate that sugar derivatives like PNP-α-D-maltohexaoside may influence gene expression related to metabolic pathways .

Research Findings and Case Studies

Several studies have highlighted the utility of PNP-α-D-maltohexaoside in various experimental setups:

- Enzymatic Kinetics : A study demonstrated that the Km value for alpha-amylase increased significantly when using PNP-α-D-maltohexaoside as a substrate, indicating its effectiveness in assessing enzyme kinetics under different conditions .

- Transglycosylation Activity : Research has shown that enzymes capable of transglycosylation can utilize PNP-α-D-maltohexaoside to form novel glycosidic linkages, thus expanding its application beyond simple hydrolysis .

- Facilitated Diffusion Studies : Investigations into the transport mechanisms of PNP-α-D-maltohexaoside through bacterial membranes have identified LamB as a specific transporter for this compound, providing insights into bacterial carbohydrate uptake mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of PNP-α-D-maltohexaoside, it can be compared with other chromogenic substrates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenyl-beta-D-glucopyranoside | Disaccharide | Used for studying beta-glucosidase activity |

| p-Nitrophenol | Monophenolic | Commonly used as a general indicator in assays |

| 4-Nitrophenyl-alpha-D-glucopyranoside | Disaccharide | Substrate for alpha-glucosidase |

| This compound | Hexasaccharide | Specific substrate for alpha-amylase; unique role in starch digestion |

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFSLPRCTKUSTG-UYDBUFRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1112.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-30-1 | |

| Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.